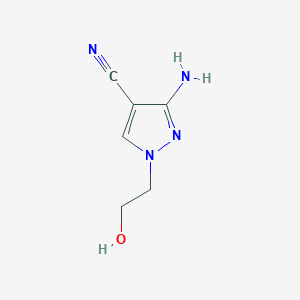

3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a hydroxyethyl substituent at the N1 position, an amino group at C3, and a nitrile group at C2. The hydroxyethyl group enhances hydrophilicity, improving solubility and bioavailability compared to alkyl or aryl-substituted analogs. Its synthesis typically involves cyclocondensation reactions using aldehydes, cyanoacetate derivatives, and hydrazines under green chemistry conditions, such as deep eutectic solvents (DES) . Structural characterization via NMR and IR confirms the presence of key functional groups, including the nitrile (ν ~2200 cm⁻¹) and amino groups (δ ~8 ppm in ¹H NMR) .

Properties

IUPAC Name |

3-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-3-5-4-10(1-2-11)9-6(5)8/h4,11H,1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSHYZTVFYAKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCO)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the amino group and the hydroxyethyl substituent enhances its solubility and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study reported that derivatives of aminopyrazoles showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating potential for further development as anticancer agents . Specifically, compounds bearing additional functional groups were found to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 73-84 | 54.25 |

| HeLa | 73-84 | 38.44 |

| Normal Fibroblasts | N/A | 80.06 |

2. Anti-inflammatory Activity

The compound has been identified as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. It was shown to inhibit LPS-induced TNF-alpha release in cellular models, suggesting its utility in treating inflammation-related disorders .

Table 2: Anti-inflammatory Effects

| Treatment Condition | TNF-alpha Release Inhibition (%) |

|---|---|

| LPS-induced | Significant inhibition observed |

3. Antioxidant Activity

The antioxidant properties of aminopyrazole derivatives have been highlighted, showcasing their ability to scavenge free radicals and protect cells from oxidative stress . This activity is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity. For instance, adding alkyl or aryl groups at specific positions has been shown to enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Study 1: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in animal models without exhibiting toxicity to normal tissues. These findings support the potential application of these compounds in clinical settings for cancer therapy.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For example, modifications to the pyrazole structure have shown enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound is recognized for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Studies have shown that pyrazole derivatives can significantly reduce inflammation in experimental models, aligning with established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial potential of this compound. It has been reported to exhibit activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The versatility of this compound allows it to be utilized in synthesizing novel pesticides. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions that are environmentally friendly and sustainable .

Herbicide Formulations

Research has also explored the use of pyrazole derivatives in herbicide formulations. The unique mechanisms of action may provide selective herbicidal activity while minimizing harm to non-target species .

Material Science Applications

Polymer Chemistry

this compound serves as a building block for synthesizing various polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in materials engineering .

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metal substrates can significantly enhance the longevity and durability of materials exposed to corrosive environments .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 5-amino-1H-pyrazole-4-carbonitrile derivatives showed significant cytotoxic effects on breast cancer cell lines. The study involved modifying the compound's structure and evaluating its efficacy through MTT assays, revealing IC50 values lower than those of conventional chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 3: Corrosion Inhibition

A recent investigation into the corrosion inhibition properties of this compound revealed that it could effectively reduce corrosion rates in steel exposed to saline environments by up to 70%, demonstrating its practical applications in protective coatings.

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbonitrile derivatives are highly dependent on substituents at the N1 and C3 positions. Key structural analogs include:

Key Observations:

- Hydrophilicity: The hydroxyethyl group in the target compound improves aqueous solubility compared to phenyl (3i) or bromophenyl (3h) analogs, facilitating drug formulation .

- Thermal Stability: Bulky aryl substituents (e.g., 3i) increase melting points due to stronger π-π stacking, whereas hydroxyethyl derivatives (3h, target) exhibit lower melting points .

- Biological Activity: Bromophenyl derivatives (3h) show potent antimicrobial activity (MIC ~25 µg/mL), while hydroxyethyl-phenylethyl analogs (5a) demonstrate kinase inhibition, suggesting substituent-dependent target specificity .

Spectroscopic and Electronic Properties

- IR/NMR: The nitrile group (ν ~2200 cm⁻¹) and amino protons (δ ~8 ppm) are consistent across analogs. Electron-withdrawing groups (e.g., Br in 3h) shift aromatic C=C bands to higher wavenumbers (~1563 cm⁻¹) .

Preparation Methods

Preparation via Alkyl (Ethoxymethylene)cyanoacetate and 2-Hydroxyethylhydrazine

One of the most detailed and industrially relevant methods involves the reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol solvent, typically ethanol. This multi-step process is described in patent literature and includes the following key stages:

Step 1: Formation of 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (Intermediate I)

Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at temperatures ranging from 60°C to reflux (~70–110°C). This yields the ester intermediate (I) in solution.Step 2: Hydrolysis to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (Intermediate II)

The ester group of (I) is saponified by heating with aqueous sodium hydroxide (2N) while removing ethanol by distillation. The mixture is acidified with hydrochloric acid (6N) to precipitate the carboxylic acid intermediate (II).Step 3: Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole (Intermediate III)

The wet solid (II) is heated at 160–170°C to remove water and effect decarboxylation, producing the desired 5-amino-1-(2'-hydroxyethyl)pyrazole (III). This product is purified by vacuum distillation.Step 4: Nitrosation and Hydrogenation to 4,5-Diamino Derivatives (Optional Further Steps)

The amino-pyrazole (III) can be converted to nitroso derivatives by reaction with isoamyl nitrite in acidic ethanol, followed by catalytic hydrogenation over palladium-carbon to yield 4,5-diamino-1-(2'-hydroxyethyl)pyrazole derivatives.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine in ethanol, 70–110°C | 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) | Not isolated | Reaction monitored by TLC |

| 2 | 2N NaOH aqueous, reflux, ethanol removal; acidify with 6N HCl | 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) | 72% (dry basis) | Solid isolated by filtration |

| 3 | Heat at 160–170°C, vacuum distillation | 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) | Not specified | Purified by distillation |

| 4 | Acidic ethanol, isoamyl nitrite, then H2/Pd-C | 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole hydrochloride | Not specified | Optional step for further derivatization |

This method emphasizes scalability and avoids toxic solvents like chlorinated hydrocarbons, making it suitable for industrial synthesis.

Synthesis via Enaminones and Hydroxylamine Hydrochloride (Alternative Route)

Another approach involves the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives starting from enaminones:

Step 1: Formation of Aldoximes

Enaminones react with hydroxylamine hydrochloride in ethanol to yield aldoximes in good yields.Step 2: Conversion to Oxoalkanonitriles

Aldoximes are treated with diethyl oxalate and sodium hydride to form oxoalkanonitriles.Step 3: Formation of 3-Amino-1H-pyrazole-4-carbonitriles

These oxoalkanonitriles react with trichloroacetonitrile to form intermediates that condense with hydrazine hydrate, cyclizing to give 3-amino-1H-pyrazole-4-carbonitrile derivatives.Step 4: Microwave-Assisted Regiospecific Synthesis

Using microwave irradiation under solvent-free conditions, the pyrazole derivatives undergo regioselective cyclizations to yield pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of these intermediates.

This method is notable for its high yields, regioselectivity, and the use of modern microwave-assisted synthesis techniques, which reduce reaction times and improve efficiency.

Comparative Analysis of Preparation Methods

| Feature | Alkyl (Ethoxymethylene)cyanoacetate Route | Enaminone Route with Hydroxylamine Hydrochloride |

|---|---|---|

| Starting Materials | Ethyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine | Enaminones, hydroxylamine hydrochloride |

| Solvents | Ethanol, aqueous NaOH, acid solutions | Ethanol, dioxane (for cyclization) |

| Reaction Conditions | 60–110°C, reflux, 160–170°C (decarboxylation) | Room temp to reflux, microwave irradiation |

| Intermediate Isolation | Yes, multiple crystallizations and filtrations | Yes, but microwave step is solvent-free |

| Yield | Up to 72% for intermediate II (carboxylic acid) | Generally good yields, specifics vary |

| Scalability | Suitable for industrial scale | More suited for laboratory-scale or medicinal chemistry research |

| Advantages | Avoids toxic solvents, well-established | Efficient, regioselective, modern synthetic techniques |

| Disadvantages | Multiple steps, high temperature required | Requires specialized microwave equipment |

Research Findings and Notes

The alkyl (ethoxymethylene)cyanoacetate route provides a robust and scalable method for preparing 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with good overall yields and purity, suitable for industrial applications.

The enaminone-based synthesis offers a versatile platform for generating various substituted pyrazole derivatives and their fused heterocycles, with the advantage of microwave-assisted regioselective cyclization, which enhances reaction speed and selectivity.

Both methods involve key intermediates such as 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole and 3-amino-1H-pyrazole-4-carbonitrile, which are crucial for further functionalization and derivatization.

The choice of method depends on the desired scale, substitution pattern, and downstream synthetic goals.

Summary Table of Key Intermediates and Conditions

| Intermediate/Product | Preparation Method | Key Conditions/Notes |

|---|---|---|

| 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) | Ethyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine | 70–110°C in ethanol, monitored by TLC |

| 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) | Hydrolysis of (I) with NaOH, acidification | Reflux, acidify to pH ~4, crystallization |

| 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) | Decarboxylation of (II) | 160–170°C, vacuum distillation |

| 3-Amino-1H-pyrazole-4-carbonitrile derivatives | Enaminones + hydroxylamine hydrochloride | Ethanol, base, microwave-assisted cyclization |

| Pyrazolo[1,5-a]pyrimidine derivatives | Cyclization of pyrazole derivatives | Microwave irradiation, solvent-free conditions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles. For example, refluxing 2-hydroxyethylhydrazine with cyanoacetyl precursors in ethanol under acidic catalysis (e.g., acetic acid) typically yields the pyrazole core. Reaction optimization studies suggest that temperature control (80–100°C) and stoichiometric ratios (1:1.2 hydrazine:ketonitrile) are critical for minimizing side products like polymeric byproducts .

- Characterization : Post-synthesis, purification via recrystallization (methanol or ethanol) is standard. IR spectroscopy confirms the presence of nitrile (ν~2230 cm⁻¹) and hydroxyl (ν~3400 cm⁻¹) groups, while H NMR resolves the hydroxyethyl substituent (δ 3.6–4.0 ppm, –CH₂–O–) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

- Key Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles (e.g., C–N distances in the pyrazole ring ~1.33–1.37 Å). SHELX programs are commonly used for refinement .

- Multinuclear NMR : C NMR identifies the nitrile carbon (δ ~115 ppm) and pyrazole carbons (δ ~140–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 193.085) .

Q. What biological or pharmacological relevance does this pyrazole derivative hold in current research?

- Applications : Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents. The hydroxyethyl group enhances solubility for in vitro assays, while the nitrile moiety participates in hydrogen bonding with biological targets. For example, analogs have shown IC₅₀ values <10 μM in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Challenges : Side reactions (e.g., hydrolysis of nitrile to amide) occur at elevated temperatures or prolonged reflux.

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time (10–15 min vs. 2–4 hrs) .

- Employ biocatalysts (e.g., guar gum) for greener protocols, achieving ~85% yield with minimal purification .

- Monitor reaction progress via inline FTIR to detect intermediate formation .

Q. What computational methods predict the compound’s reactivity or binding affinity in drug design?

- Approaches :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the nitrile group is a reactive hotspot .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like EGFR kinase (PDB: 1M17). The hydroxyethyl group stabilizes interactions via water-mediated hydrogen bonds .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Case Study : Discrepancies in H NMR splitting patterns (e.g., hydroxyethyl protons) may arise from dynamic effects or impurities.

- Mitigation :

- Variable-temperature NMR to assess conformational exchange .

- 2D NMR (COSY, HSQC) to assign overlapping signals .

- Cross-validate with SCXRD to confirm substituent positions .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Degradation Pathways : Hydrolysis of the nitrile group in aqueous media (pH 7.4) reduces bioavailability.

- Stabilization Methods :

- Formulate as a prodrug (e.g., ester-protected nitrile).

- Use cyclodextrin encapsulation to shield reactive groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.